molecular formula C17H14Cl2N2O3S B2462850 N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898463-14-4

N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2462850
CAS No.: 898463-14-4
M. Wt: 397.27
InChI Key: JFEGBMWSTVVMNH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of compounds widely used in medicine due to their antibacterial properties . It also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with diverse applications in medicinal chemistry .


Molecular Structure Analysis

The compound contains a quinoline ring, which is a type of aromatic heterocycle. It also has a sulfonamide group attached to it .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide and quinoline groups. Sulfonamides are known to participate in a variety of reactions, including hydrolysis and displacement reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility .

Scientific Research Applications

Sulfonamide Hybrids in Scientific Research

Sulfonamide hybrids, incorporating structures like quinoline and pyrrole, have been a focal point in the design and development of new pharmacological agents. These hybrids are characterized by their general formula R-SO2NHR', with variable R and R' moieties, allowing for a vast array of biological activities. The synthesis and biological evaluation of these hybrids have led to the identification of compounds with remarkable antifungal and antimicrobial activities, highlighting their potential in addressing various diseases.

Synthesis and Biological Activity

Recent advances have focused on the synthesis of two-component sulfonamide hybrids, involving coumarin, indole, quinoline, isoquinoline, and other active scaffolds, demonstrating a broad spectrum of biological activities between 2015 and 2020. The synthesis techniques and the structural elucidation of these compounds have been crucial in understanding their mechanism of action, particularly in antimicrobial and antifungal contexts. For instance, compounds incorporating pyrrole and pyrrolo[2,3-d]pyrimidine structures with sulfonamido moieties have exhibited significant antifungal activity, showcasing the therapeutic potential of these hybrids.

Mechanisms of Action and Applications

The mechanisms by which these sulfonamide hybrids exert their effects include inhibiting carbonic anhydrase, interfering with microbial DNA synthesis, and inducing pro-apoptotic pathways in cancer cells. The diverse functional groups attached to the sulfonamide backbone allow for targeted action against a range of pathological conditions, from infectious diseases to cancer. Moreover, the synthesis of quinoline-containing scaffolds with sulfonamide moieties has been explored for their antimicrobial properties, indicating their utility in developing new antimicrobial agents.

For detailed insights into the synthesis, biological activities, and applications of sulfonamide-based hybrids, refer to the following sources:

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Sulfonamides are generally considered safe for use in medicine, but they can cause allergic reactions in some individuals .

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities exhibited by sulfonamides and quinolines. It could be interesting to explore its potential as an antibacterial or antimalarial agent .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S/c18-14-3-2-12(9-15(14)19)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEGBMWSTVVMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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